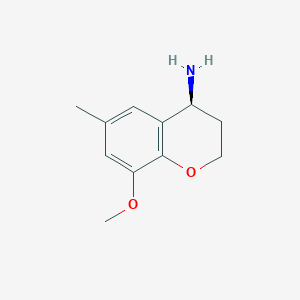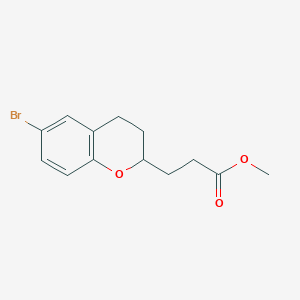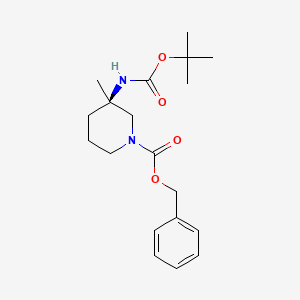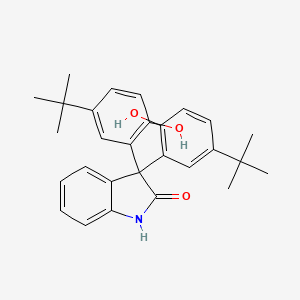
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of two tert-butyl groups and two hydroxyphenyl groups attached to an indolin-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including condensation reactions and cyclization to form the indolin-2-one core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxy groups can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. Its tert-butyl groups provide steric hindrance, affecting its binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares similar structural features but lacks the indolin-2-one core.
2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Contains similar hydroxyphenyl groups but has a different core structure.
Uniqueness
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one is unique due to its indolin-2-one core, which imparts distinct chemical and physical properties. This core structure allows for unique interactions and applications that are not possible with similar compounds lacking this feature.
Propiedades
Fórmula molecular |
C28H31NO3 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
3,3-bis(5-tert-butyl-2-hydroxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C28H31NO3/c1-26(2,3)17-11-13-23(30)20(15-17)28(19-9-7-8-10-22(19)29-25(28)32)21-16-18(27(4,5)6)12-14-24(21)31/h7-16,30-31H,1-6H3,(H,29,32) |
Clave InChI |
OQKFAERNYSHXPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)C2(C3=CC=CC=C3NC2=O)C4=C(C=CC(=C4)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


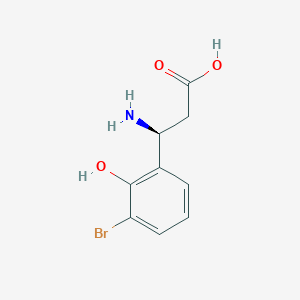

![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
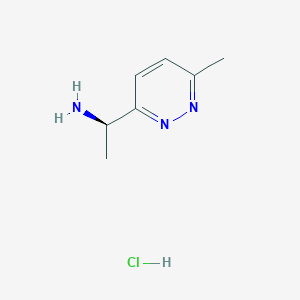


![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
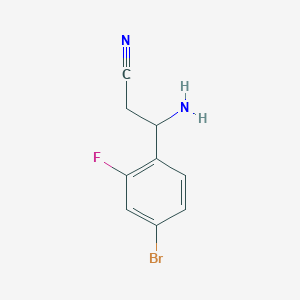
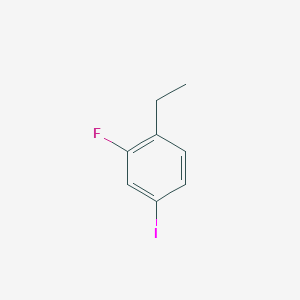

![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
